molecular formula C7H7NO B122185 2-Acetylpyridine CAS No. 1122-62-9

2-Acetylpyridine

Cat. No.: B122185
CAS No.: 1122-62-9
M. Wt: 121.14 g/mol
InChI Key: AJKVQEKCUACUMD-UHFFFAOYSA-N
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Description

2-Acetylpyridine is an organic compound with the chemical formula C₇H₇NO. It is a viscous, colorless liquid widely used as a flavoring substance. This compound is found in malt and is produced by the Maillard reaction and nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .

Mechanism of Action

Target of Action

2-Acetylpyridine is known to interact with copper (II) complexes . In these complexes, the this compound acts as a ligand , specifically a tridentate ligand with NNO-donor atoms . This means it can donate a pair of electrons to a metal ion, in this case, copper (II), forming a coordinate bond.

Mode of Action

The interaction of this compound with its targets involves the formation of coordinate bonds between the ligand (this compound) and the metal ion (copper (II)) . This results in the formation of copper (II) complexes. The exact changes that occur as a result of this interaction depend on the specific complex formed and the conditions under which the interaction takes place.

Biochemical Pathways

It’s known that this compound and its derivatives can act asiron chelators . Iron chelation can affect various biochemical pathways, particularly those involving redox reactions, as iron is a key component of many enzymes involved in these processes.

Pharmacokinetics

Given its use as a flavoring substance , it can be inferred that it is likely absorbed orally. Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the presence of functional groups that could be metabolized or aid in its excretion.

Result of Action

It’s known that this compound thiosemicarbazones are potentiron chelators and antiproliferative agents . This suggests that they could potentially inhibit the growth of cells, particularly cancer cells, by depriving them of iron, which is essential for various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of copper (II) complexes with this compound can be influenced by the presence of other ligands, the concentration of copper (II) ions, and the pH of the solution . Furthermore, the flavoring properties of this compound can be influenced by the food matrix in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylpyridine can be synthesized through various methods. One common method involves the acylation of 2-bromopyridine via the Grignard reagent . Another method uses 2-pyridine carboxylic acid as a raw material. The process involves several steps, including chlorination, reaction with malonic acid dialkyl ester, and subsequent reflux reactions .

Industrial Production Methods: The industrial production of this compound typically involves the use of 2-pyridine carboxylic acid and malonic acid dialkyl ester. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, neutralization, and extraction with organic solvents .

Comparison with Similar Compounds

2-Acetylpyridine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual role as a flavoring agent and a versatile compound in scientific research. Its ability to form various biologically active ligands and metal complexes sets it apart from other similar compounds .

Properties

IUPAC Name

1-pyridin-2-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7024409
Record name 1-(2-Pyridyl)-1-ethanone
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma
Record name 2-Acetylpyridine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

189.00 to 193.00 °C. @ 760.00 mm Hg
Record name 2-Acetylpyridine
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Solubility

Soluble in ether and acids, Soluble (in ethanol)
Record name 2-Acetylpyridine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.077-1.084
Record name 2-Acetylpyridine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.37 [mmHg]
Record name 2-Acetylpyridine
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CAS No.

1122-62-9, 30440-88-1
Record name 2-Acetylpyridine
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Record name Acetylpyridine (mixed isomers)
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Record name 2-ACETYLPYRIDINE
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Record name Ethanone, 1-(2-pyridinyl)-
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Record name 1-(2-Pyridyl)-1-ethanone
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Record name Methyl 2-pyridyl ketone
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Record name 2-ACETYLPYRIDINE
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Record name 2-Acetylpyridine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 22.5 g (187 mmoles) 2-acetylpyridine dissolved in 350 ml of purified chloroform was added 25 g (93 mmoles) of TeCl4. The reaction solution was refluxed for 10 hours under an argon atmosphere, a red-brown solid forming. The reaction solution was filtered and the solid washed with chloroform and air dried to give 32 g of red-brown solid (m.p.: gums 85° C., murky red melt by 110° C.). This product is insoluble in CHCl3, CH2Cl2, acetone and benzene, but soluble in dimethylformamide. Elemental analysis confirmed the presence of the title compound.
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Synthesis routes and methods II

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-acetylpyridine?

A1: The molecular formula of this compound is C7H7NO, and its molecular weight is 121.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study metal-ligand interactions in this compound complexes. [, , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and study the dynamic behavior of this compound and its complexes. [, , , , , , , , , , , ]
  • UV-Visible Spectroscopy: This technique is valuable for investigating electronic transitions and studying the interaction of this compound derivatives with biological targets like DNA. [, , , , , , , , ]

Q3: What is the significance of tautomerism in this compound complexes?

A3: this compound can exist in both keto and enol forms. Research has shown that complex formation with metal ions can induce enolization, influencing the coordination chemistry and properties of the resulting complexes. [, ]

Q4: What are the prominent biological activities exhibited by this compound derivatives?

A4: this compound derivatives, particularly thiosemicarbazones, have demonstrated significant activity against various pathogens:

  • Antimicrobial activity: Several derivatives display broad-spectrum activity against bacteria and fungi, including drug-resistant strains like Mycobacterium tuberculosis. [, , , , , , ]
  • Antimalarial activity: N4,N4-disubstituted this compound thiosemicarbazones have shown potent activity against Plasmodium berghei in mice. [, ]
  • Antileukemic activity: Various thiosemicarbazones demonstrate activity against leukemia P388 in mice. []
  • Antiviral activity: Certain derivatives effectively inhibit ribonucleotide reductases of herpes simplex virus (HSV) and varicella-zoster virus (VZV), potentiating the effect of acyclovir. [, ]

Q5: How does the structure of this compound thiosemicarbazones influence their antimycobacterial activity?

A5: Studies have revealed a parabolic relationship between the structure of this compound thiosemicarbazones, specifically their partition coefficient (log P), and their activity against Mycobacterium species. An optimal log P range around 3.0-4.0 is crucial for activity against both fast-growing (M. smegmatis) and slow-growing pathogenic mycobacteria. []

Q6: How do this compound thiocarbonohydrazones interact with herpes simplex virus (HSV)?

A6: Research indicates that these compounds act as potent inactivators of ribonucleotide reductase, an enzyme crucial for HSV replication. They achieve this by decreasing the dGTP pool and increasing the acyclovir triphosphate pool in infected cells, thereby enhancing acyclovir's antiviral activity. [, ]

Q7: What types of metal complexes are commonly formed with this compound and its derivatives?

A7: this compound and its derivatives readily form complexes with various transition metals, including:

  • Copper(II): These complexes often exhibit square planar geometry and have shown promising antitumor activity. [, , , ]
  • Nickel(II): Nickel(II) complexes also frequently adopt square planar geometry and demonstrate biological activity against microbes and tumor cells. [, , , ]
  • Cobalt(II): Cobalt complexes have been studied for their structural diversity and potential applications in catalysis. [, , ]
  • Indium(III): Indium complexes with this compound thiosemicarbazones have demonstrated enhanced cytotoxic and antimicrobial activity compared to the free ligands. []
  • Gallium(III): Gallium complexes exhibit potential as antitumor and antiviral agents. []

Q8: How does the presence of halogens in metal salts influence complex formation?

A8: Research suggests that halogen ions can hinder the enolization of this compound during complex formation, leading to the formation of less stable ketonic complexes. []

Q9: How does the nature of the N4 substituent in this compound thiosemicarbazones affect their coordination chemistry and biological activity?

A9: The size and electronic properties of the N4 substituent significantly impact the coordination mode of the thiosemicarbazone ligand and the geometry of the resulting metal complex. This, in turn, influences the complex's stability, solubility, and biological activity. [, , , , ]

Q10: How is computational chemistry employed in research on this compound derivatives?

A10: Computational tools play a vital role in:

  • Structure elucidation and characterization: Techniques like X-ray diffraction analysis are used to determine the crystal structures of novel this compound derivatives and their metal complexes. [, , , , , , , , , , ]
  • Understanding structure-activity relationships (SAR): Computational models help establish correlations between the structure of this compound derivatives and their biological activity, facilitating the design of more potent and selective compounds. [, , , , , , ]
  • Mechanistic studies: Density functional theory (DFT) calculations provide insights into the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives. [, ]

Q11: What are the key considerations for designing this compound-based drugs?

A11: Drug design strategies focus on:

  • Optimizing the partition coefficient (log P): Achieving an optimal log P range is crucial for balancing solubility and permeability, essential for drug efficacy. []
  • Modulating the electronic properties: Introducing specific substituents can fine-tune the electronic properties of the molecule, impacting its interactions with biological targets and influencing its activity and selectivity. [, , , , , , ]
  • Improving bioavailability and stability: Formulation strategies and structural modifications are explored to enhance drug solubility, stability, and delivery to the target site. [, ]

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